Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate is a synthetic organic compound with the molecular formula C14H18ClN3O5 This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetohydrazido moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate typically involves multiple steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2-(2-chlorophenoxy)acetohydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.
Coupling with ethyl 3-aminopropanoate: The hydrazide is then coupled with ethyl 3-aminopropanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as ethers or thioethers.
Scientific Research Applications
Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-({[2-(2-bromophenoxy)acetohydrazido]carbonyl}amino)propanoate
- Ethyl 3-({[2-(2-fluorophenoxy)acetohydrazido]carbonyl}amino)propanoate
- Ethyl 3-({[2-(2-methylphenoxy)acetohydrazido]carbonyl}amino)propanoate
Uniqueness
Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
ethyl 3-[[[2-(2-chlorophenoxy)acetyl]amino]carbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O5/c1-2-22-13(20)7-8-16-14(21)18-17-12(19)9-23-11-6-4-3-5-10(11)15/h3-6H,2,7-9H2,1H3,(H,17,19)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHILKAKPBAKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NNC(=O)COC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.